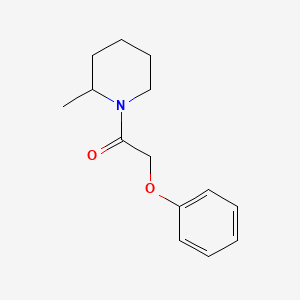
(2-Fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone, also known as 4'-fluoromethoxy-α-pyrrolidinopropiophenone (FMP) is a synthetic cathinone that has gained attention in recent years due to its potential use as a designer drug. FMP belongs to the class of drugs known as synthetic cathinones, which are structurally similar to amphetamines and have stimulant effects on the central nervous system. In
Mécanisme D'action
FMP acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of FMP.
Biochemical and Physiological Effects:
FMP has been shown to have several biochemical and physiological effects. Studies have shown that FMP increases heart rate, blood pressure, and body temperature. It also causes an increase in locomotor activity and a decrease in appetite. FMP has also been shown to have addictive properties, with repeated use leading to tolerance and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
FMP has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in lab experiments. Its effects on the central nervous system are well-documented, making it a useful tool for studying the mechanisms of action of synthetic cathinones. However, FMP also has several limitations. Its stimulant effects can be difficult to control, and its addictive properties make it a potentially dangerous substance to work with.
Orientations Futures
There are several future directions for research on FMP. One area of interest is the development of new synthetic cathinones with improved therapeutic potential. Another area of interest is the study of the long-term effects of FMP use, particularly with regards to addiction and dependence. Finally, there is a need for more research on the mechanisms of action of synthetic cathinones, including FMP, in order to better understand their effects on the central nervous system.
Méthodes De Synthèse
The synthesis of FMP involves the reaction of 4-methoxyphenylacetone with 2-fluoro-1-pyrrolidinylmethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization. This synthesis method has been reported in several scientific publications.
Applications De Recherche Scientifique
FMP has been used in scientific research to study its effects on the central nervous system. In particular, FMP has been shown to have similar effects to other synthetic cathinones, such as methamphetamine and MDMA. Studies have shown that FMP increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects.
Propriétés
IUPAC Name |
(2-fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-16-9-4-5-10(11(13)8-9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYOZYMUEXUUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)


![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)






![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)
